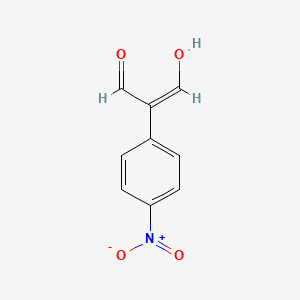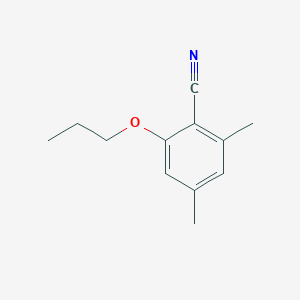
2,4-Dimethyl-6-propoxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-propoxybenzonitrile: is an organic compound with the molecular formula C12H15NO. It is a derivative of benzonitrile, characterized by the presence of two methyl groups at the 2 and 4 positions and a propoxy group at the 6 position on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-propoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzonitrile and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-dimethylbenzonitrile is reacted with propyl bromide under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-6-propoxybenzonitrile undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-donating effects of the methyl and propoxy groups, the compound is reactive towards electrophiles.
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: Halogenating agents can introduce halogens into the benzene ring, leading to halogenated derivatives.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated benzonitriles.
Applications De Recherche Scientifique
2,4-Dimethyl-6-propoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-propoxybenzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its structural features, such as those involving nitrile or propoxy groups.
Comparaison Avec Des Composés Similaires
2,4-Dimethylbenzonitrile: Lacks the propoxy group, making it less reactive in certain substitution reactions.
2,4-Dimethyl-6-methoxybenzonitrile: Contains a methoxy group instead of a propoxy group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2,4-dimethyl-6-propoxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-7H,4-5H2,1-3H3 |
Clé InChI |
FKTXIXRDVAUNDU-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=CC(=C1C#N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


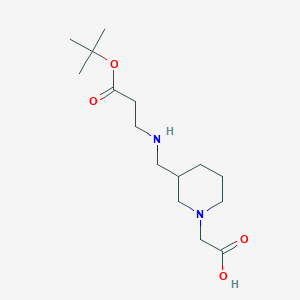
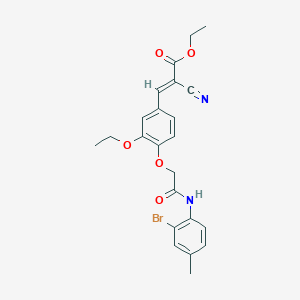
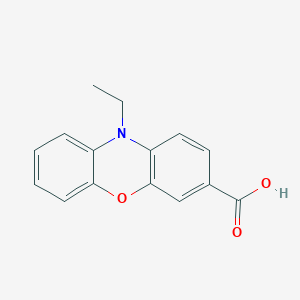
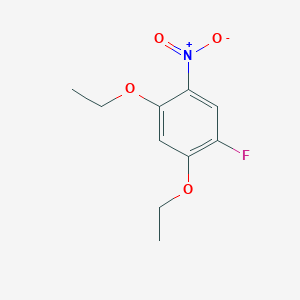

![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
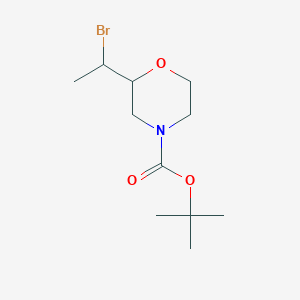
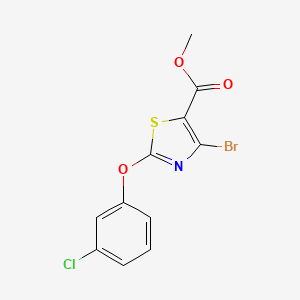
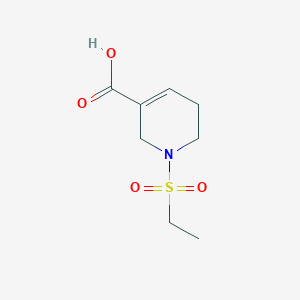


![1-(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15228073.png)
